2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol
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Overview
Description
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol is a chemical compound with the molecular formula C10H13Cl2NO2 and a molecular weight of 250.12 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol typically involves a Mannich condensation reaction. This reaction is performed by heating a solution of 3-aminopropan-1-ol, formaldehyde, and 2,4-dichlorophenol in methanol . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can activate host immune responses, making it useful in the development of environmentally-safe pesticide alternatives . Its molecular targets include enzymes and receptors involved in immune signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- 2,4-Dichloro-6-{[(4-chlorophenylimino)methyl]phenol}
Uniqueness
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3-hydroxypropylamino)methyl]phenol |
InChI |
InChI=1S/C10H13Cl2NO2/c11-8-4-7(6-13-2-1-3-14)10(15)9(12)5-8/h4-5,13-15H,1-3,6H2 |
InChI Key |
YWDMPRSRAXVNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CNCCCO)O)Cl)Cl |
Origin of Product |
United States |
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